1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane

Medicinal Chemistry Physicochemical Profiling Drug-Likeness Optimization

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane uniquely merges a BCP bioisostere cage with a terminal aryl alkyne. This bifunctional building block improves solubility, LogP, and metabolic stability versus planar phenyl rings, while the alkyne enables Sonogashira coupling or CuAAC click chemistry for modular derivatization. Unlike simple BCP synthons or conventional aryl alkynes, it delivers both 3D saturation benefits and an orthogonal reactive handle in one intermediate. Procure for ADME-challenged drug discovery programs where phenyl replacement and late-stage diversification are required.

Molecular Formula C13H12
Molecular Weight 168.239
CAS No. 1823343-65-2
Cat. No. B2968200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane
CAS1823343-65-2
Molecular FormulaC13H12
Molecular Weight168.239
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C23CC(C2)C3
InChIInChI=1S/C13H12/c1-2-10-3-5-12(6-4-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2
InChIKeyAIVCGOUYXRNLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane CAS 1823343-65-2: BCP-Alkyne Building Block for Bioisosteric Replacement


1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane (CAS 1823343-65-2, C₁₃H₁₂, MW 168.09) is a synthetic organic compound that integrates a bicyclo[1.1.1]pentane (BCP) cage with a para-ethynylphenyl moiety [1]. The BCP scaffold is established as a three-dimensional, saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in drug discovery [2]. The terminal alkyne at the para position enables orthogonal derivatization via Sonogashira coupling or click chemistry, making this compound a modular intermediate for incorporating BCP motifs into advanced molecular architectures [3].

Why Generic Substitution Fails: The Para-Ethynylphenyl BCP Hybrid Is Not Interchangeable with Simple Aryl Alkynes or Unsubstituted BCPs


This compound uniquely merges two pharmacophore-modulating motifs—the BCP cage and the terminal aryl alkyne—into a single, bifunctional building block. Neither a simple para-ethynylbenzene nor an unfunctionalized BCP derivative can replicate its combined capabilities. The BCP core confers class-level improvements in aqueous solubility, LogP, and metabolic stability compared to planar phenyl rings , while the terminal alkyne enables precise, site-selective functionalization via Sonogashira cross-coupling or CuAAC click chemistry [1]. This dual functionality is not present in standard BCP synthons lacking an orthogonal reactive handle, nor in conventional aryl alkynes lacking the 3D saturation benefits of the BCP cage. Procurement decisions must therefore account for this integrated structural and functional differentiation.

Quantitative Differentiation Evidence: 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane vs. Phenyl and Alkyne Comparators


Aqueous Solubility Advantage of BCP Core vs. 1,4-Disubstituted Phenyl Ring

The bicyclo[1.1.1]pentane motif, as the core structural element of the target compound, confers a significant aqueous solubility advantage over the corresponding para-substituted phenyl ring. In a direct head-to-head comparison within a γ-secretase inhibitor series, replacement of the central para-substituted fluorophenyl ring with the BCP motif improved aqueous solubility [1].

Medicinal Chemistry Physicochemical Profiling Drug-Likeness Optimization

Passive Membrane Permeability Enhancement of BCP Core vs. Phenyl Analog

BCP substitution for a para-phenyl ring significantly enhances passive membrane permeability. In the same γ-secretase inhibitor head-to-head study, the BCP-containing analog exhibited improved passive permeability relative to the parent phenyl-containing compound [1].

ADME Permeability Oral Absorption

In Vivo Oral Exposure: ~4-Fold Cmax and AUC Improvement with BCP Core

The physicochemical improvements conferred by the BCP motif translate into substantial in vivo oral exposure gains. In a mouse model, the BCP-containing γ-secretase inhibitor analog achieved approximately 4-fold higher Cmax and AUC values compared to the parent phenyl-containing compound [1].

Pharmacokinetics In Vivo Efficacy Oral Bioavailability

Terminal Alkyne Orthogonal Reactivity vs. Inert BCP Derivatives

Unlike simple alkyl- or aryl-substituted BCP derivatives that lack reactive handles, 1-(4-ethynylphenyl)bicyclo[1.1.1]pentane possesses a terminal alkyne that is orthogonally reactive toward Sonogashira coupling and CuAAC click reactions. BCP-alkyne building blocks have been demonstrated to undergo Sonogashira cross-coupling with aryl halides to form BCP-containing rods in near-quantitative yields [1], and BCP azides similarly undergo efficient click reactions with terminal alkynes [2].

Click Chemistry Bioconjugation Sonogashira Coupling Modular Synthesis

Molecular Geometry: BCP Spacer Length ~1Å Shorter than 1,4-Disubstituted Phenyl

The bicyclo[1.1.1]pentane core is approximately 1Å shorter than a 1,4-disubstituted phenyl ring [1]. This geometric difference makes BCP particularly suitable as a phenyl replacement when the aryl ring serves as a spacer scaffold rather than participating directly in π-stacking or hydrophobic binding interactions [1].

Molecular Geometry Bioisosterism Scaffold Design

Limitation: Biological Activity of BCP Is Generally Lower than Phenyl Ring

A 2024 comprehensive review notes that while BCP bioisosteres improve solubility, clogP, and metabolic toxicity, the biological activity of BCP-containing compounds is generally lower than that of the corresponding phenyl ring-containing compounds . This trade-off is an intrinsic class-level characteristic that must be considered during candidate selection.

Structure-Activity Relationship Potency Target Engagement

Optimal Use Cases for 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane (CAS 1823343-65-2) Based on Quantitative Differentiation


Lead Optimization: Replacing Planar Phenyl Rings to Improve Solubility and Oral Exposure

In drug discovery programs where a para-substituted phenyl ring confers ADME liabilities (poor solubility, low permeability, inadequate oral exposure), 1-(4-ethynylphenyl)bicyclo[1.1.1]pentane serves as a direct BCP building block for phenyl replacement. The BCP core is associated with improvements in aqueous solubility and passive permeability, which translate to ~4-fold increases in Cmax and AUC in vivo [1]. This compound provides a modular entry point for incorporating these property-enhancing features into candidate molecules. Procurement should be prioritized when the phenyl ring functions primarily as a spacer scaffold rather than as a critical π-binding pharmacophore.

Modular Synthesis: Orthogonal Functionalization via Terminal Alkyne Handle

The terminal alkyne of 1-(4-ethynylphenyl)bicyclo[1.1.1]pentane enables orthogonal derivatization via Sonogashira cross-coupling or CuAAC click chemistry [1]. This contrasts with unfunctionalized BCP derivatives that require de novo synthesis for each analog. The compound is particularly valuable for constructing BCP-containing macrocycles, bioconjugates, or fragment libraries where late-stage diversification is required. Procurement supports efficient parallel synthesis workflows, reducing the time and resource investment for SAR exploration.

Geometric Scaffold Tuning: Exploiting the ~1Å Shortening of BCP vs. Phenyl

The BCP core is approximately 1Å shorter than a 1,4-disubstituted phenyl ring [1]. This geometric feature makes 1-(4-ethynylphenyl)bicyclo[1.1.1]pentane a strategic choice for programs seeking to subtly alter binding pocket occupancy or conformational flexibility without introducing a fully flexible linker. This spatial modulation can be exploited to fine-tune target engagement, potentially differentiating BCP-containing candidates from their planar phenyl counterparts in selectivity assays. Procurement is indicated when crystallographic or modeling data suggest that reducing linker length by ~1Å could optimize fit.

ADME-Driven Candidate Selection: Prioritizing Physicochemical Profile Over Potency

BCP bioisosteres generally exhibit lower biological activity than their phenyl counterparts [1]. Therefore, 1-(4-ethynylphenyl)bicyclo[1.1.1]pentane is best deployed in programs where ADME limitations—rather than target potency—represent the primary barrier to candidate advancement. The documented solubility, permeability, and oral exposure advantages position this building block as a tool for rescuing compounds that are potent but suffer from poor drug-like properties. Procurement is most appropriate when solubility/permeability screening identifies phenyl-containing leads as high-risk for development attrition due to formulation or absorption challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.